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Compound of Interest

Compound Name: 3-Bromo-4-ethylphenol

Cat. No.: B1291987 Get Quote

Introduction

3-Bromo-4-ethylphenol is an aromatic organic compound with potential applications in the

synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its

molecular structure is paramount for its application and development. This technical guide

provides a comprehensive overview of the spectroscopic data of 3-Bromo-4-ethylphenol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols and data interpretation are presented to serve as a

valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for 3-
Bromo-4-ethylphenol and the related compound 4-ethylphenol for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

3-Bromo-4-

ethylphenol

(Predicted)

CDCl₃ ~7.2 d 1H Ar-H

~6.9 dd 1H Ar-H

~6.7 d 1H Ar-H

~4.8 s (br) 1H -OH

~2.6 q 2H -CH₂-

~1.2 t 3H -CH₃

4-

ethylphenol[1

]

Chloroform-d 7.04 d 2H Ar-H

6.73 d 2H Ar-H

4.53 s 1H -OH

2.55 q 2H -CH₂-

1.18 t 3H -CH₃

¹³C NMR (Carbon NMR) Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

3-Bromo-4-

ethylphenol

(Predicted)

CDCl₃ ~152 C-OH

~138 C-Et

~132 C-H

~130 C-H

~116 C-Br

~115 C-H

~23 -CH₂-

~15 -CH₃

4-ethylphenol[2] D₂O 154.3 C-OH

136.2 C-Et

129.1 2 x C-H

115.4 2 x C-H

28.3 -CH₂-

16.2 -CH₃

Infrared (IR) Spectroscopy
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Compound
Major Absorption Bands
(cm⁻¹)

Functional Group
Assignment

3-Bromo-4-ethylphenol

(Predicted)

~3550 (sharp) / ~3400-3200

(broad)
O-H stretch (free / H-bonded)

~3100-3000 Aromatic C-H stretch

~2970-2850 Aliphatic C-H stretch

~1600, ~1500 Aromatic C=C stretch

~1230 C-O stretch

~600 C-Br stretch

Phenol[3] 3350 (broad) O-H stretch (H-bonded)

3040 Aromatic C-H stretch

1595, 1498 Aromatic C=C stretch

1225 C-O stretch

Mass Spectrometry (MS)
Compound Ionization Mode

Predicted m/z
Ratios

Fragmentation
Assignment

3-Bromo-4-

ethylphenol

Electron Ionization

(EI)
200/202 (M⁺/M⁺+2)

Molecular ion

(presence of Br)

171/173 [M - C₂H₅]⁺

121 [M - Br]⁺

93 [M - Br - C₂H₄]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Bromo-4-ethylphenol in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain it.

¹H and ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~16 ppm.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: ~220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 3-Bromo-4-ethylphenol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty ATR crystal should be collected and automatically

subtracted from the sample spectrum.[4]

Mass Spectrometry
Sample Preparation (GC-MS):

Prepare a dilute solution of 3-Bromo-4-ethylphenol in a volatile organic solvent (e.g.,

dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution as needed to be within the linear range of the instrument.

GC-MS Analysis:[5][6][7]

Gas Chromatograph (GC) Conditions:
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Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280

°C).

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion

(e.g., 250).

Ion Source Temperature: Typically around 230 °C.

Quadrupole Temperature: Typically around 150 °C.

Visualizations
General Workflow of Spectroscopic Analysis
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Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Caption: The complementary roles of NMR, IR, and MS in elucidating molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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